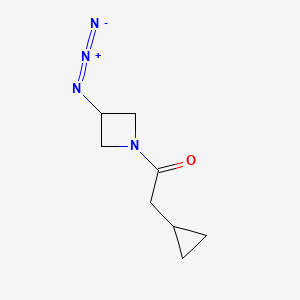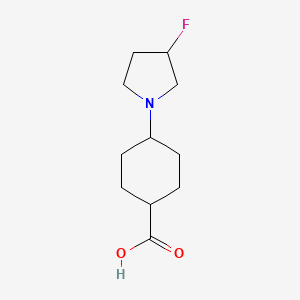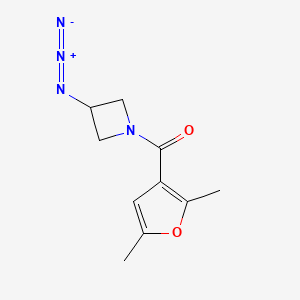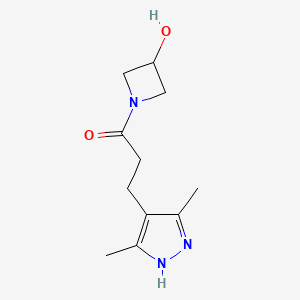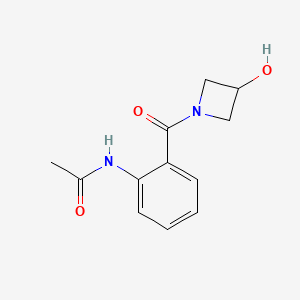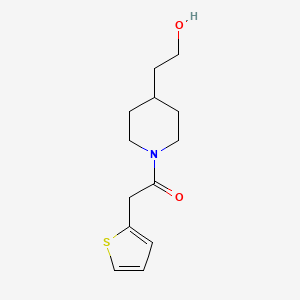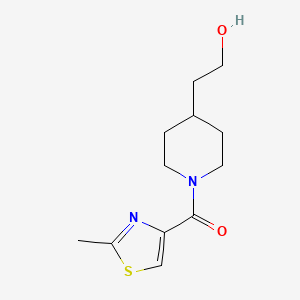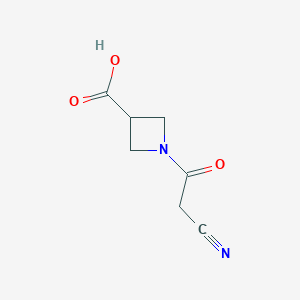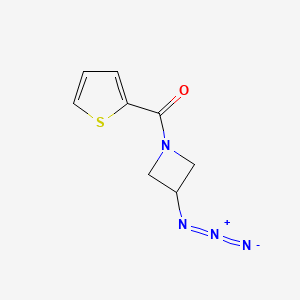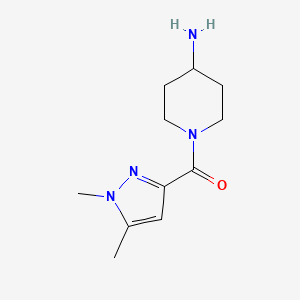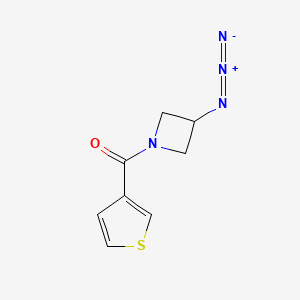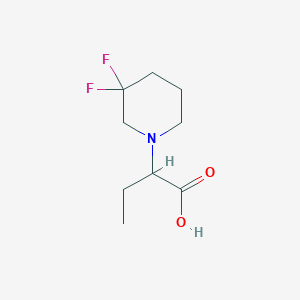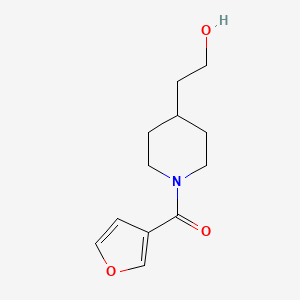
Furan-3-yl(4-(2-hydroxyethyl)pipéridin-1-yl)méthanone
Vue d'ensemble
Description
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse pharmacologique
Les dérivés de la pipéridine, tels que le Furan-3-yl(4-(2-hydroxyethyl)pipéridin-1-yl)méthanone, sont essentiels dans l'industrie pharmaceutique. Ils sont utilisés pour synthétiser plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes . La structure du composé permet le développement de nouveaux médicaments avec des applications pharmacologiques potentielles.
Conception de médicaments
La partie pipéridine est une caractéristique commune dans de nombreux médicaments. Sa présence dans les composés peut conduire à des activités biologiques significatives, telles que des effets antibactériens, antitumoraux et anti-inflammatoires . Cela en fait un composant précieux dans la conception de nouveaux agents thérapeutiques.
Recherche sur l'activité biologique
La recherche sur l'activité biologique des dérivés de la pipéridine a montré un large éventail d'utilisations potentielles. Ces composés ont été étudiés pour leurs activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, antiallergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Méthodologie de synthèse chimique
La structure du composé est bénéfique pour explorer de nouvelles méthodologies de synthèse chimique. Il peut être utilisé pour étudier les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine, qui sont importants pour la création de molécules biologiquement actives .
Recherche anticancéreuse
Les dérivés de la pipéridine ont été évalués pour leur activité anticancéreuse contre différentes lignées cellulaires. Les caractéristiques structurelles de composés tels que le this compound peuvent être exploitées pour synthétiser des molécules avec des propriétés anticancéreuses potentielles .
Études antivirales et antiprolifératives
Les composés contenant des parties furane et pipéridine se sont montrés prometteurs dans les études antivirales et antiprolifératives. Ils ont été testés pour leur activité in vitro contre des virus comme la dengue et l'hépatite C, ainsi que contre diverses lignées cellulaires cancéreuses .
Mécanisme D'action
Furan Derivatives
Furan derivatives have been found to possess various biological activities, such as antibacterial, antiviral, anti-inflammatory, anticancer, and more . The furan ring is a key structural motif in many biologically active compounds and pharmaceuticals .
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Analyse Biochimique
Biochemical Properties
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are crucial for cell signaling and regulation of cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in cell proliferation and differentiation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been found to inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity . Moreover, it can activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and metabolic activity. At higher doses, it can induce toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to toxicity.
Metabolic Pathways
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can affect its efficacy and function, with certain cellular compartments being more favorable for its activity.
Subcellular Localization
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . For example, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism.
Propriétés
IUPAC Name |
furan-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-7-3-10-1-5-13(6-2-10)12(15)11-4-8-16-9-11/h4,8-10,14H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXREZXLWMJSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


